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Compound of Interest

Compound Name: 6beta-Hydroxy Norethindrone

CAS No.: 51724-44-8

Cat. No.: B588034

Get Quote

Technical Monograph: Biological Profile & Analytical Characterization of 6

-Hydroxy Norethindrone

Executive Summary
6

-Hydroxy Norethindrone (6

-OH-NET) is the primary oxidative metabolite of the synthetic progestin Norethindrone (NET).
Its formation is catalyzed predominantly by the hepatic cytochrome P450 isoform CYP3A4.
Unlike the parent compound, which exhibits potent progestogenic and moderate androgenic
activity, 6

-OH-NET is characterized by significantly reduced receptor affinity and increased polarity,
facilitating renal excretion.

For drug development professionals, 6

-OH-NET serves two critical functions:
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Biomarker of CYP3A4 Activity: Its formation rate is a direct index of CYP3A4 induction or

inhibition in clinical pharmacokinetics (PK).

Clearance Pathway: It represents a major elimination route; alterations in this pathway can

lead to significant changes in NET exposure and efficacy.

Metabolic Origin & Biosynthesis
Norethindrone undergoes extensive hepatic metabolism.[1] While A-ring reduction (via 5

-reductase) occurs in target tissues, the dominant hepatic clearance mechanism is oxidative
hydroxylation at the C6 position.

Enzyme: CYP3A4 (major), CYP3A5 (minor).

Reaction: Stereoselective insertion of a hydroxyl group at the 6

position.

Significance: This reaction is highly sensitive to CYP3A4 modulators (e.g., Rifampin induces

formation; Ketoconazole inhibits it).

Figure 1: Hepatic Metabolism of Norethindrone
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Caption: Divergent metabolic pathways of Norethindrone. CYP3A4 mediates the formation of

the polar 6
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-OH metabolite, while 5

-reductase generates the active 5

-dihydro metabolite.

Pharmacodynamics & Receptor Selectivity
The biological activity of steroid metabolites is dictated by their ability to fit within the ligand-

binding domain (LBD) of nuclear receptors.

Progesterone Receptor (PR): The introduction of a bulky, polar hydroxyl group at the 6

position creates steric hindrance and disrupts the hydrophobic interactions required for high-
affinity binding to the PR. Consequently, 6

-OH-NET exhibits negligible progestogenic activity compared to NET.

Androgen Receptor (AR): Similarly, the affinity for the AR is drastically reduced.

Estrogen Receptor (ER): 6

-OH-NET does not bind ER.[2] (Note: NET can be aromatized to ethinyl estradiol, but 6

-hydroxylation prevents aromatization).

Table 1: Comparative Pharmacological Profile
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Compound
Primary
Enzyme

PR Affinity
(Relative)

Biological
Status

Clinical Role

Norethindrone

(NET)
N/A (Parent) High (100%) Active

Contraceptive /

HRT

6

-OH-NET
CYP3A4 Very Low (<1%) Inactive / Weak

Clearance /

Biomarker

5

-DH-NET

5

-Reductase
Moderate Active

Tissue-specific

effects

Ethinyl Estradiol Aromatase None (High ER) Estrogenic
Side effect / Co-

drug

Note: Relative Binding Affinity (RBA) values are approximate and referenced against the parent

compound.

Analytical Methodology: LC-MS/MS Protocol
Quantification of 6

-OH-NET in biological matrices (plasma/urine) requires high sensitivity due to its polarity and
potential for matrix interference. The following protocol utilizes Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS).

Protocol Overview
Matrix: Human Plasma (K2EDTA).

Sample Prep: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is preferred

over protein precipitation to remove phospholipids.

Internal Standard: 6

-Hydroxy Norethindrone-d3 or d6.

Step-by-Step Workflow
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Preparation: Aliquot 200 µL plasma into a 96-well plate. Add 20 µL Internal Standard (IS)

working solution.

Extraction: Add 600 µL Methyl tert-butyl ether (MTBE). Vortex for 5 mins. Centrifuge at 4000

rpm for 10 mins.

Concentration: Transfer organic layer to a clean plate. Evaporate to dryness under nitrogen

at 40°C.

Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).

LC Separation:

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.[3]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3.5 mins.

MS/MS Detection: Positive Electrospray Ionization (ESI+).

Table 2: MS/MS Transitions
Analyte Precursor Ion (m/z) Product Ion (m/z)

Collision Energy
(eV)

Norethindrone 299.2 109.1 30

6

-OH-NET
315.2 109.1 32

IS (d3-6

-OH)
318.2 109.1 32

Note: The mass shift corresponds to the addition of Hydroxyl (+16 Da) to the parent NET

structure.
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Figure 2: Analytical Workflow Logic
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Caption: Optimized LC-MS/MS workflow for the extraction and quantification of 6

-OH-NET from plasma.

Clinical & Toxicological Implications
Drug-Drug Interactions (DDI): Since 6

-OH-NET formation is CYP3A4-dependent, co-administration of NET with strong CYP3A4
inducers (e.g., Rifampin, Carbamazepine) leads to:

Decreased plasma levels of active Norethindrone (potential contraceptive failure).
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Increased plasma levels of 6

-OH-NET.

Safety Profile: 6

-OH-NET is generally considered non-toxic and is excreted in urine as glucuronide or sulfate
conjugates. Unlike the A-ring reduced metabolites, it does not accumulate to pharmacologically
active levels in standard dosing regimens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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